N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2,4-difluorobenzenesulfonamide
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Description
N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2,4-difluorobenzenesulfonamide is a useful research compound. Its molecular formula is C19H18F2N4O3S and its molecular weight is 420.43. The purity is usually 95%.
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Scientific Research Applications
Contraction of Human Airway Smooth Muscle
Takahashi et al. (1997) explored the effect of certain benzenesulfonamide derivatives on the contraction of human airway smooth muscle induced by endothelin-1 or IRL 1620, suggesting potential implications in respiratory diseases (Takahashi et al., 1997).
Prevention of Cerebral Vasospasm
Zuccarello et al. (1996) investigated the effectiveness of oral treatment with benzenesulfonamide derivatives in preventing subarachnoid hemorrhage-induced delayed cerebral vasospasm, which could have applications in treating conditions related to brain hemorrhages (Zuccarello et al., 1996).
Facilitation of Addition-Elimination Reactions in Pyrimidines
Whitfield et al. (2003) studied the acceleration of SNAr displacement reactions in pyrimidines and purines using certain benzenesulfonamide derivatives, highlighting their role in facilitating chemical reactions (Whitfield et al., 2003).
Synthesis and Characterization of Bifunctional Ligands
Hasan et al. (2003) presented the synthesis of bifunctional oligo-α-aminopyridine ligands, including derivatives of benzenesulfonamide, which have potential applications in the development of metal complexes (Hasan et al., 2003).
Fluorination of Unprotected 2-Aminopyrimidines
Wang et al. (2017) explored the direct fluorination of 2-aminopyrimidines with a focus on the role of benzenesulfonamide derivatives in this process, which is important in the synthesis of fluorinated compounds (Wang et al., 2017).
Pharmacological Characterization of Endothelin Receptor Antagonists
Yuyama et al. (2003) described the pharmacology of a novel selective endothelin receptor antagonist synthesized from a non-selective antagonist, bosentan, where the role of benzenesulfonamide derivatives is significant (Yuyama et al., 2003).
Synthesis of Schiff Base Copper(II) Complexes
Hazra et al. (2015) investigated the synthesis of Schiff base copper(II) complexes, involving benzenesulfonamide derivatives, which have applications in catalysis (Hazra et al., 2015).
Properties
IUPAC Name |
N-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]-2,4-difluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N4O3S/c1-3-28-19-11-18(22-12(2)23-19)24-14-5-7-15(8-6-14)25-29(26,27)17-9-4-13(20)10-16(17)21/h4-11,25H,3H2,1-2H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LALJOFQQKASSGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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